(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile
Description
(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile is a chiral nitrile compound featuring a phenyl ring substituted with a chlorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position. While direct evidence regarding its synthesis or applications is absent in the provided materials, structurally related compounds in the evidence suggest roles in pharmaceutical or agrochemical research. For instance, compounds with trifluoromethyl and chloro substituents are prevalent in kinase inhibitors and antimicrobial agents due to their metabolic stability and electronic effects .
Properties
Molecular Formula |
C10H8ClF3N2 |
|---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1 |
InChI Key |
NMEFHLVQAJYPQU-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric addition of a nitrile group to a chiral amine precursor. This reaction can be catalyzed by metal complexes or organocatalysts under mild conditions to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of biocatalysts, such as enzymes from microorganisms, can also be employed to achieve the desired stereochemistry with high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Trifluoromethyl and Chloro Groups: These substituents enhance lipophilicity and metabolic stability in both the target compound and etrasimod arginine .
- Nitrile vs. Carbamate/Carbamoyl: The nitrile group in the target compound may act as a hydrogen-bond acceptor or bioisostere for carbonyl groups, whereas carbamoyl/cyano groups in patent compounds () likely enhance binding to enzymatic active sites .
- Steric Effects : Compound 9 () contains bulky protecting groups (e.g., bis(4-methoxyphenyl)), which are absent in the target compound, suggesting divergent applications—synthetic intermediates vs. oligonucleotide precursors .
Physicochemical and Pharmacokinetic Properties
Table 2: Solubility and Bioactivity Insights
Insights :
- The target compound’s amino and nitrile groups could improve water solubility compared to purely lipophilic patent compounds (), but its trifluoromethyl group may counterbalance this by increasing hydrophobicity.
- Etrasimod’s arginine salt form enhances solubility for therapeutic use, a feature absent in the target compound .
Computational and Experimental Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
